

# Application Notes and Protocols for Apoptosis Assay Using PF-04217903

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## Compound of Interest

Compound Name: PF-04217903 mesylate

Cat. No.: B1679679

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## Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.<sup>[1][2][3]</sup> The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in various cellular processes including proliferation, survival, motility, and invasion.<sup>[1][4][5]</sup> Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous human cancers.<sup>[1][2]</sup> PF-04217903 effectively blocks c-Met phosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis.<sup>[1][6]</sup> These application notes provide detailed protocols for assessing apoptosis induced by PF-04217903 in cancer cell lines.

## Mechanism of Action of PF-04217903

PF-04217903 targets the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon HGF binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.<sup>[1][4]</sup> Inhibition of these pathways in c-Met dependent cancer cells leads to cell cycle arrest and ultimately, apoptosis.<sup>[2][7]</sup>

## Quantitative Data Summary

The following tables summarize the efficacy of PF-04217903 in inducing apoptosis and inhibiting proliferation in various cancer cell lines.

Table 1: In Vitro Efficacy of PF-04217903 in MET-Amplified Cell Lines

Cell Line	Cancer Type	MET Alteration	Assay	IC50 (nmol/L)
GTL-16	Gastric Carcinoma	MET Amplification	Cell Proliferation	12
GTL-16	Gastric Carcinoma	MET Amplification	Apoptosis	31
NCI-H1993	NSCLC	MET Amplification	Cell Proliferation	30

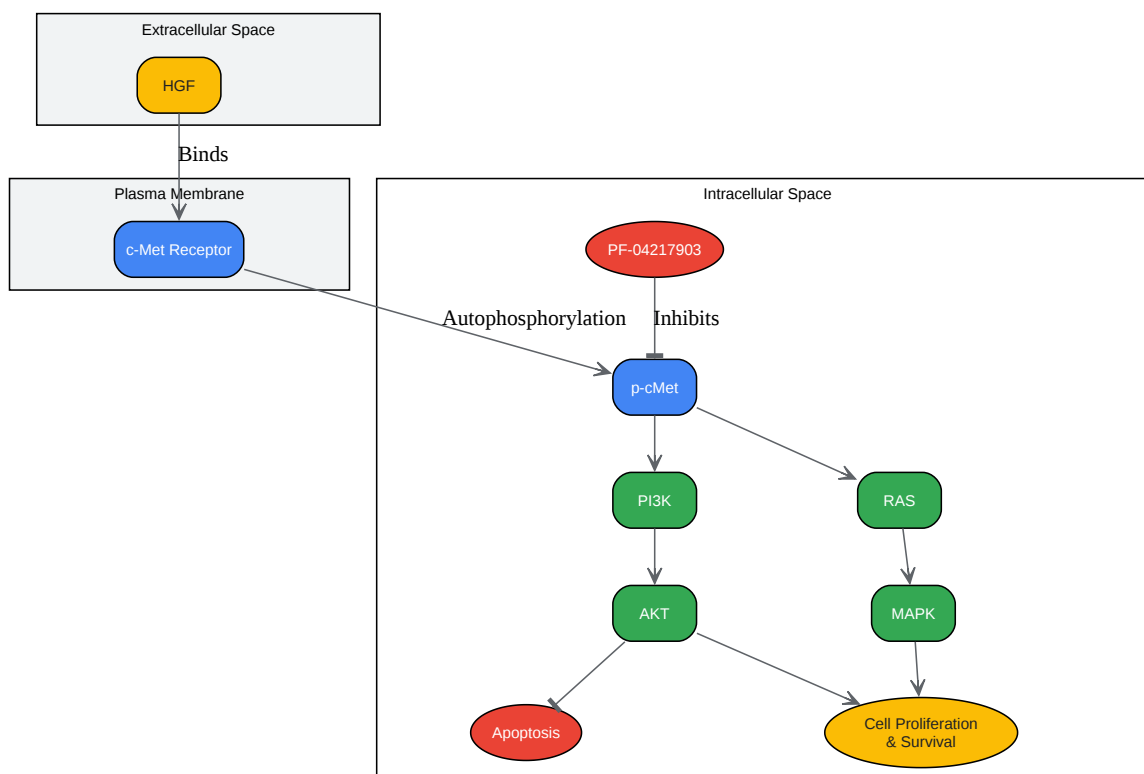
Data sourced from Zou et al., Mol Cancer Ther, 2012.[8]

Table 2: In Vitro Efficacy of PF-04217903 against MET Kinase Domain Mutants

MET Mutant	IC50 (nmol/L)
H1094R	3.1
R988C	6.4
T1010I	6.7
Y1230C	>10,000

Data sourced from Selleck Chemicals product information.[3]

## Signaling Pathway



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Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

## Experimental Protocols

### Caspase-3/7 Activation Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[1][9][10]

Materials:

- White-walled 96-well plates
- Cancer cell line of interest (e.g., GTL-16)

- Complete growth medium
- PF-04217903
- Caspase-Glo® 3/7 Assay kit

#### Protocol:

- Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.[\[1\]](#)
- Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Treat cells with various concentrations of PF-04217903 for 24-48 hours.[\[1\]](#) Include a vehicle control (e.g., DMSO).
- Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
- Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Data Acquisition: Measure the luminescence using a microplate reader.
- Data Analysis: Express the results as fold change in caspase-3/7 activity relative to the vehicle control.

## Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[\[11\]](#)  
[\[12\]](#)[\[13\]](#)

#### Materials:

- 6-well plates

- Cancer cell line of interest
- Complete growth medium
- PF-04217903
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Protocol:

- Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
- Treatment: Treat cells with the desired concentrations of PF-04217903 for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
- Cell Harvesting:
  - Suspension cells: Centrifuge cells and discard the supernatant.
  - Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Centrifuge and discard the supernatant.
- Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge. Repeat this step.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.[\[14\]](#)
- Staining: Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI. Gently vortex.[\[11\]](#)
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[\[14\]](#)
- Dilution: Add 400  $\mu$ L of 1X Binding Buffer to each tube.[\[11\]](#)

- Data Acquisition: Analyze the samples on a flow cytometer immediately.[12]
- Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[11]

## Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

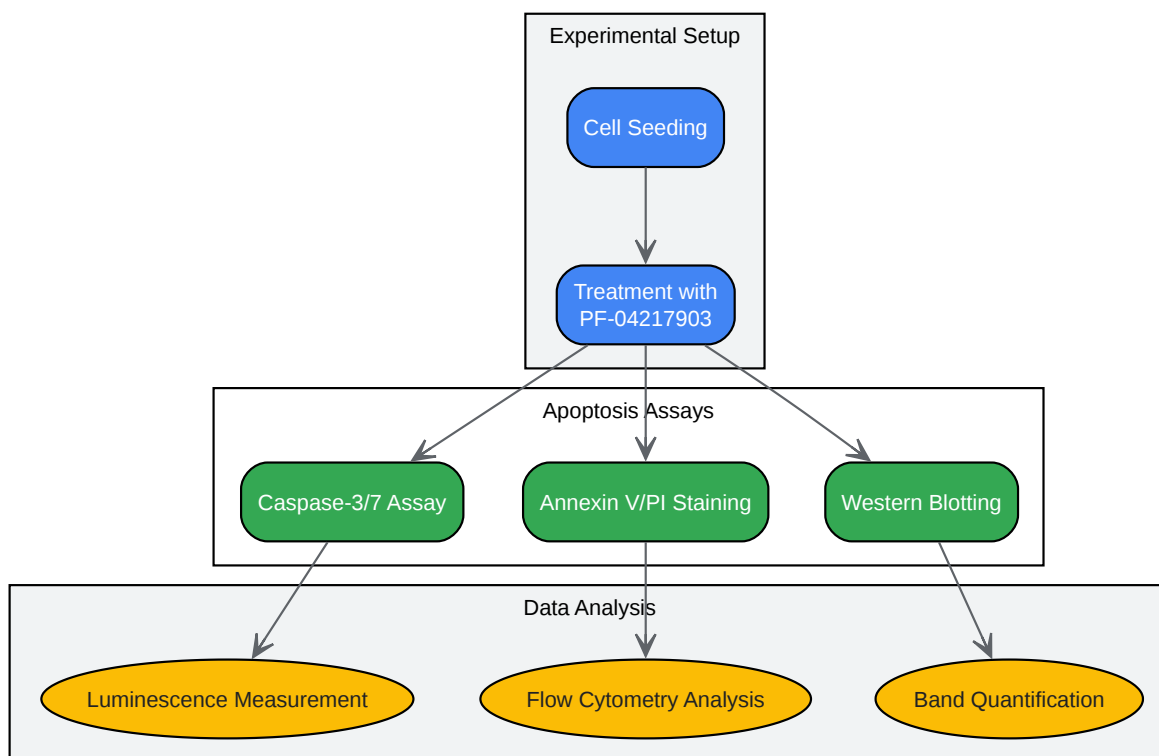
Materials:

- Cell culture plates
- Cancer cell line of interest
- PF-04217903
- Lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- **Cell Treatment and Lysis:** Treat cells with PF-04217903 as described previously. Lyse the cells in a suitable lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin).

## Experimental Workflow



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Caption: General workflow for assessing apoptosis induced by PF-04217903.

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